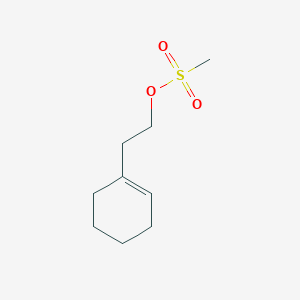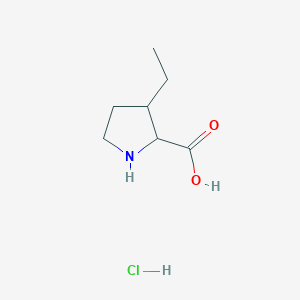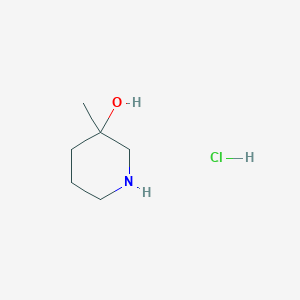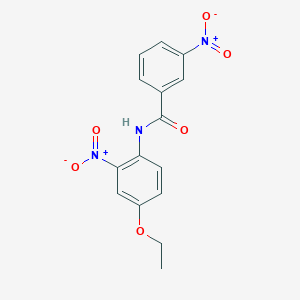
2-(1-Cyclohexenyl)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cyclohexenyl)ethyl methanesulfonate is a chemical compound with the CAS number 136425-21-3 . It is used in various chemical reactions and has been the subject of several studies.
Synthesis Analysis
The synthesis of 2-(1-Cyclohexenyl)ethylamine, a related compound, has been developed starting from cyclohexanone via five chemical transformations . This process features an expeditious synthesis in an integrated flow platform with in-line separation and without any intermediate purification . Another synthetic method involves using cyclohexanone and Grignard reagent to carry out Grignard reaction in organic solvent .Chemical Reactions Analysis
2-(1-Cyclohexenyl)ethylamine, a related compound, has been used as a substrate for allylic hydroxylation reaction in the preparation of thin films and single crystals of 2-(1-cyclohexenyl)ethyl ammonium lead iodide . Another study discusses a novel process for the preparation of 2-(1-cyclohexenyl)ethylamine by reduction of 2-phenylethylamine with lithium in the presence of a primary or secondary aliphatic alkylamine .Scientific Research Applications
Plant Abiotic Stress Tolerance Research
2-(1-Cyclohexenyl)ethyl methanesulfonate: , commonly referred to as ethyl methanesulfonate (EMS), is extensively used in plant science to induce mutations that can help in understanding plant responses to various abiotic stresses . EMS mutagenesis is a crucial technique for generating genetic diversity, which is essential for identifying genes that confer tolerance to environmental stresses such as drought, salinity, and extreme temperatures. This approach is instrumental in advancing our knowledge of plant development and stress response mechanisms.
Crop Improvement Through Mutation Breeding
In the field of agriculture, EMS is employed to create mutations that can lead to improved crop varieties . By treating seeds or plant tissues with EMS, researchers can induce a wide range of genetic variations, some of which may result in desirable traits such as increased yield, disease resistance, or enhanced nutritional content. This method is particularly valuable for crops like wheat, where it can accelerate breeding strategies and contribute to food security.
Functional Genomics Studies
EMS-induced mutations are pivotal for functional genomics, where they help in elucidating the roles of specific genes . By creating a library of mutants with various phenotypes, scientists can link certain traits to specific genetic changes. This is fundamental for understanding gene function and regulation, which can have broad applications in biotechnology and medicine.
Molecular Marker Development
Mutagenesis with EMS can lead to polymorphisms that are useful for developing molecular markers . These markers are essential tools in plant breeding and genetics, allowing for the precise identification and selection of individuals with desired genetic profiles. They facilitate the tracking of genetic traits and assist in the efficient breeding of new plant varieties.
Genomic Instability and Polymorphism Analysis
EMS treatments can also be used to study genomic instability and polymorphism rates within a population . This is important for understanding the mechanisms of mutation and repair in DNA, as well as for assessing the genetic diversity available for breeding programs. Such studies can inform strategies to maintain the genetic health of cultivated plants.
Development of New Cultivars with Economically Essential Traits
The use of EMS in plant breeding explores genetic diversity to develop new cultivars with traits that are economically important . For example, in Capsicum annuum (bell pepper), EMS mutagenesis has been utilized to create populations with varied characteristics, such as fruit size, color, and taste, which are significant for commercial success.
Safety And Hazards
The safety data sheet for ethyl methanesulfonate, a related compound, indicates that it is harmful if swallowed, may cause genetic defects, may cause cancer, and is suspected of damaging fertility . It is recommended to use personal protective equipment as required, and to obtain special instructions before use .
Future Directions
The application of EMS mutagenesis is efficiently applied to improve abiotic stress tolerance of crops with the utilization of Next-generation sequencing (NGS) for mutation identification . The continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine has potential for further development and optimization .
properties
IUPAC Name |
2-(cyclohexen-1-yl)ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h5H,2-4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBFKWYZSTXVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclohexenyl)ethyl methanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid](/img/structure/B2953543.png)
![2-ethyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2953544.png)

![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2953548.png)

![3-Cyclobutyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2953553.png)


![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)

![2-(naphthalen-1-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2953560.png)

